

# Clinical trial data analysis of Adriforant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Comparative Analysis of Adriforant Hydrochloride for Atopic Dermatitis

This guide provides a detailed comparison of **Adriforant hydrochloride** (ZPL-389), an investigational histamine H4 receptor (H4R) antagonist, with established and emerging therapies for the treatment of moderate-to-severe atopic dermatitis (AD). The content is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual pathways to support further research and development in dermatology.

## **Executive Summary**

Adriforant hydrochloride was developed as a potential oral treatment for atopic dermatitis, targeting the histamine H4 receptor to interrupt inflammatory and pruritic pathways. While an initial Phase 2a study showed promising results in reducing the signs and symptoms of AD, a subsequent, larger Phase 2b trial was terminated early due to a lack of efficacy.[1][2][3] This guide places the clinical trial data for Adriforant in context with current standard-of-care treatments, including biologics and Janus kinase (JAK) inhibitors, to provide a comprehensive overview of the therapeutic landscape.

# Mechanism of Action: The Role of the Histamine H4 Receptor







Histamine is a key mediator in allergic inflammation and pruritus, primarily through its four G protein-coupled receptors.[4][5] While H1 receptor antagonists are standard for urticaria, their efficacy in atopic dermatitis is limited.[6][7] The histamine H4 receptor is predominantly expressed on immune cells critical to AD pathogenesis, including mast cells, eosinophils, dendritic cells, and T-cells.[8][9][10]

Activation of H4R triggers several downstream effects:

- Immune Cell Chemotaxis: It mediates the recruitment of mast cells and eosinophils to sites
  of inflammation.[9][10]
- Pro-inflammatory Cytokine Release: It stimulates the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-8, from mast cells. It is also implicated in the increased secretion of the "itch cytokine" IL-31 by Th2 cells.[5][8]
- Signal Transduction: H4R is coupled to Gαi/o proteins, and its activation leads to intracellular Ca2+ mobilization and activation of the MAPK signaling pathway, amplifying the inflammatory response.[10][11]

Addriforant acts as a selective antagonist of H4R, aiming to block these histamine-driven proinflammatory and pruritic signals.[12]

Below is a diagram illustrating the signaling pathway of the Histamine H4 Receptor in an immune cell.





Click to download full resolution via product page

Histamine H4 Receptor Signaling Pathway

## Clinical Trial Data Analysis: Adriforant Hydrochloride Phase 2a Proof-of-Concept Study

An initial Phase 2a study provided encouraging results for Adriforant (ZPL-389) in adults with moderate-to-severe AD.

#### Experimental Protocol:

- Design: Randomized, double-blind, placebo-controlled, multi-country study.[2]
- Population: 98 subjects with moderate-to-severe atopic dermatitis.
- Intervention: Adriforant (30 mg, once daily, oral) vs. placebo for 8 weeks.[1][2]
- Primary Efficacy Endpoints: Change from baseline in Eczema Area and Severity Index
   (EASI) score at week 8.[2] Other endpoints included SCORAD (SCORing Atopic Dermatitis)
   and pruritus scores.[1]



Efficacy Results: The study met its primary endpoint, showing a clinically and statistically significant reduction in AD signs and symptoms.

| Efficacy Endpoint                                     | Adriforant (30 mg) | Placebo | p-value                       |
|-------------------------------------------------------|--------------------|---------|-------------------------------|
| EASI Score Reduction                                  | 50%                | 27%     | p=0.01                        |
| SCORAD Score<br>Reduction                             | 43%                | 26%     | p=0.004                       |
| Body Surface Area<br>(BSA) Reduction                  | 18%                | 12%     | p=0.04                        |
| Pruritus NRS<br>Reduction                             | ~42% (3 points)    | ~37%    | Not Statistically Significant |
| Data sourced from Ziarco Pharma press releases.[1][2] |                    |         |                               |

Safety and Tolerability: Adriforant was reported to be well-tolerated with a safety profile comparable to placebo.[2]

### Phase 2b (ZEST Trial) and Extension Study

Following the promising Phase 2a results, a larger dose-ranging Phase 2b study (Protocol CZPL389A2203) was initiated.

#### Experimental Protocol:

- Design: Randomized, double-blind, placebo-controlled, 5-arm, parallel-group study.[13]
- Population: Planned for 360 adults with moderate-to-severe AD (IGA score ≥3, EASI score ≥12).[12][13] A total of 291 participants were enrolled before termination.[3]
- Intervention: Multiple oral doses of Adriforant (3 mg, 10 mg, 30 mg, 50 mg) vs. placebo once daily for 16 weeks.[13]



Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global
Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement
from baseline at Week 16.[13]

Results and Outcome: The trial was terminated early by the sponsor (Novartis) because initial results indicated that Adriforant did not show a meaningful effect in participants with moderate-to-severe atopic dermatitis compared to placebo.[3][14]

- Efficacy: After 16 weeks of treatment, the reduction in the extent and severity of eczema symptoms was similar across all treatment groups, including placebo. There was no meaningful difference in the proportion of participants achieving clear or almost clear skin (IGA 0/1) between the Adriforant groups and the placebo group.[3]
- Safety: Overall, 60% of participants (175 out of 291) experienced one or more adverse
  events, with no meaningful difference between treatment groups and placebo.[3] Serious
  adverse events occurred in 3% of participants (10 out of 291).[3] Twelve percent of
  participants (35 out of 291) discontinued treatment due to adverse events, with the most
  common reasons being worsening of eczema, nausea, dizziness, and dyspnoea.[3]

The subsequent extension study (CZPL389A2203E1) was also terminated early for the same reason.[14]

### **Comparison with Alternative Therapies**

The therapeutic landscape for moderate-to-severe atopic dermatitis has evolved significantly, with highly effective biologics and small molecule inhibitors now available. The table below compares the efficacy of Adriforant (from its positive Phase 2a study) with pivotal trial data for approved biologics and JAK inhibitors. It is important to note the limitations of cross-trial comparisons due to differences in study design, patient populations, and time points.



| Drug Class                  | Drug Name                | Mechanism of Action                    | Efficacy<br>Endpoint<br>(Week 12-16)                                              | Adverse Event<br>Profile<br>Highlights                                                                                                                                            |
|-----------------------------|--------------------------|----------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| H4R Antagonist              | Adriforant (ZPL-<br>389) | Histamine H4<br>Receptor<br>Antagonist | ~50% EASI reduction (Phase 2a, 8 wks)[1][2] No significant efficacy (Phase 2b)[3] | Generally well- tolerated in early trials; later trial showed discontinuation due to AD worsening, nausea, dizziness.[3]                                                          |
| Biologic (Anti-IL-<br>4/13) | Dupilumab                | Inhibits IL-4 & IL-<br>13 signaling    | ~51% of patients<br>achieve EASI-<br>75[15] ~37%<br>achieve IGA<br>0/1[15]        | Conjunctivitis, injection site reactions, oral herpes.[16]                                                                                                                        |
| Biologic (Anti-IL-<br>13)   | Tralokinumab             | Inhibits IL-13<br>signaling            | ~33% of patients<br>achieve EASI-<br>75[17] ~20%<br>achieve IGA<br>0/1[17]        | Upper respiratory tract infections, conjunctivitis, injection site reactions.[17]                                                                                                 |
| Oral JAK<br>Inhibitor       | Upadacitinib<br>(30mg)   | Selective JAK1<br>Inhibitor            | ~70% of patients<br>achieve EASI-<br>75[17] ~48%<br>achieve IGA<br>0/1[17]        | Acne, nausea, upper respiratory tract infections, herpes simplex. Boxed warning for serious infections, malignancy, major adverse cardiovascular events, and thrombosis.[15] [18] |



| Oral JAK<br>Inhibitor | Abrocitinib<br>(200mg) | Selective JAK1<br>Inhibitor | ~63% of patients<br>achieve EASI-<br>75[17] ~44%<br>achieve IGA<br>0/1[17] | Nausea, headache, acne, herpes simplex. Boxed warning similar to other oral JAK inhibitors.[17][18]                                         |
|-----------------------|------------------------|-----------------------------|----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Oral JAK<br>Inhibitor | Baricitinib (4mg)      | JAK1/2 Inhibitor            | ~31% of patients<br>achieve EASI-<br>75[18] ~17%<br>achieve IGA<br>0/1[18] | Upper respiratory tract infections, headache, increased creatine phosphokinase. Boxed warning similar to other oral JAK inhibitors.[15][18] |

EASI-75 = ≥75% improvement in Eczema Area and Severity Index; IGA 0/1 = Investigator's Global Assessment score of clear or almost clear.

## **Experimental Workflow and Clinical Endpoints**

A typical clinical trial for an atopic dermatitis therapy follows a structured workflow from patient screening to final analysis. Key endpoints are designed to measure both clinician-assessed signs and patient-reported symptoms.

Below is a generalized workflow for a Phase 2/3 atopic dermatitis clinical trial.





Click to download full resolution via product page

Generalized Atopic Dermatitis Clinical Trial Workflow



Common Clinical Endpoints in Atopic Dermatitis Trials:

- Investigator's Global Assessment (IGA): A static 5-point scale (0=clear to 4=severe)
  assessing the overall severity of AD. A typical primary endpoint is the proportion of subjects
  achieving IGA 0 or 1 with a ≥2-point reduction from baseline.[19][20]
- Eczema Area and Severity Index (EASI): A composite score that grades the severity of four clinical signs (erythema, induration/papulation, excoriation, lichenification) and the extent of body surface area affected. Common secondary endpoints include EASI-50, EASI-75, and EASI-90, representing the percentage of patients achieving a 50%, 75%, or 90% improvement from baseline.[19][21]
- Peak Pruritus Numerical Rating Scale (NRS): A patient-reported outcome where patients
  rate the intensity of their worst itch over the past 24 hours on an 11-point scale (0=no itch to
  10=worst imaginable itch). A key endpoint is the proportion of patients achieving a ≥4-point
  improvement.[19][22]
- Dermatology Life Quality Index (DLQI): A patient-reported questionnaire assessing the impact of the skin disease on a patient's quality of life.[22]

#### Conclusion

Adriforant hydrochloride, a selective histamine H4 receptor antagonist, represented a novel oral therapeutic approach for atopic dermatitis. While preclinical data and an early-phase clinical study were promising, the pivotal Phase 2b trial failed to demonstrate efficacy, leading to the discontinuation of its development for this indication.[3][23] The trial results underscore the complexity of atopic dermatitis, suggesting that antagonism of the H4 receptor alone may be insufficient to significantly impact the multifaceted pathophysiology of the disease in a broad patient population.[23]

In contrast, therapies targeting key cytokine pathways (IL-4, IL-13) and intracellular signaling cascades (JAK-STAT) have demonstrated robust and consistent efficacy, fundamentally changing the standard of care for moderate-to-severe atopic dermatitis. The data presented in this guide highlights the high bar for new entrants in this therapeutic area and provides a comparative context for evaluating novel mechanisms of action against clinically validated targets.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in moderate to severe atopic dermatitis patients | The Lundbeck Foundation [lundbeckfonden.com]
- 2. Ziarco Pharma Announces Positive Top Line Results From Phase 2a Study In Moderate
   To Severe Atopic Dermatitis With Its Oral Lead Compound ZPL-389 [clinicalleader.com]
- 3. novctrd.com [novctrd.com]
- 4. Histamine, antihistamines and atopic eczema PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Histamine in Modulating the Immune Response and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology of atopic dermatitis: Clinical implications PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 8. The role of the histamine H4 receptor in atopic dermatitis and psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of histamine H4 receptor in immune and inflammatory disorders PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H4 receptor Wikipedia [en.wikipedia.org]
- 11. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 12. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novctrd.com [novctrd.com]
- 14. novctrd.com [novctrd.com]
- 15. Biologic and Small Molecule Therapy in Atopic Dermatitis [mdpi.com]
- 16. Biologics for Treatment of Atopic Dermatitis: Current Status and Future Prospect PMC [pmc.ncbi.nlm.nih.gov]



- 17. Long-Term Effectiveness and Safety of Biologic and Small Molecule Drugs for Moderate to Severe Atopic Dermatitis: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal Use of Jak Inhibitors and Biologics for Atopic Dermatitis on the Basis of the Current Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 19. inderocro.com [inderocro.com]
- 20. Adult Clinical Study Designs | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 21. What are the best endpoints for Eczema Area and Severity Index and Scoring Atopic Dermatitis in clinical practice? A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing Response in Atopic Dermatitis: A Systematic Review of the Psychometric Performance of Measures Used in HTAs and Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clinical trial data analysis of Adriforant hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610366#clinical-trial-data-analysis-of-adriforant-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com